Cas no 2248364-67-0 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate is a specialized heterocyclic compound featuring both isoindole and oxolane structural motifs. Its unique molecular architecture, combining a phthalimide core with a phenyl-substituted γ-lactone moiety, makes it a versatile intermediate in organic synthesis. The compound's bifunctional reactivity, attributed to the electrophilic carbonyl groups and the ester linkage, enables its use in constructing complex pharmacophores or functional materials. Its rigid, aromatic-rich framework may contribute to enhanced stability and controlled reactivity in targeted applications, such as medicinal chemistry or polymer science. The phenyl group further modulates solubility and steric properties, allowing tunable interactions in synthetic pathways.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate structure
2248364-67-0 structure
Product name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate
CAS No:2248364-67-0
MF:C19H13NO6
MW:351.309625387192
CID:6129534
PubChem ID:165729570

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate
    • EN300-6519974
    • 2248364-67-0
    • Inchi: 1S/C19H13NO6/c21-16-12-8-4-5-9-13(12)17(22)20(16)26-19(24)14-10-15(25-18(14)23)11-6-2-1-3-7-11/h1-9,14-15H,10H2
    • InChI Key: WAXRAHJYMSAQRN-UHFFFAOYSA-N
    • SMILES: O1C(C(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 351.07428713g/mol
  • Monoisotopic Mass: 351.07428713g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 602
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 90Ų
  • XLogP3: 2.7

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-6519974-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate
2248364-67-0 95.0%
1.0g
$1157.0 2025-03-14
Enamine
EN300-6519974-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate
2248364-67-0 95.0%
2.5g
$2268.0 2025-03-14
Enamine
EN300-6519974-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate
2248364-67-0 95.0%
10.0g
$4974.0 2025-03-14
Enamine
EN300-6519974-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate
2248364-67-0 95.0%
0.25g
$1065.0 2025-03-14
Enamine
EN300-6519974-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate
2248364-67-0 95.0%
5.0g
$3355.0 2025-03-14
Enamine
EN300-6519974-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate
2248364-67-0 95.0%
0.1g
$1019.0 2025-03-14
Enamine
EN300-6519974-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate
2248364-67-0 95.0%
0.05g
$972.0 2025-03-14
Enamine
EN300-6519974-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate
2248364-67-0 95.0%
0.5g
$1111.0 2025-03-14

Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate

Comprehensive Overview of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate (CAS No. 2248364-67-0)

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate (CAS No. 2248364-67-0) is a specialized organic molecule with significant potential in pharmaceutical and material science applications. Its unique structure combines a 1,3-dioxo-isoindole moiety with a 2-oxo-5-phenyloxolane carboxylate group, making it a subject of interest for researchers exploring novel bioactive compounds. The presence of both isoindole and oxolane rings in its architecture contributes to its versatility in synthetic chemistry and drug design.

In recent years, the demand for heterocyclic compounds like 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate has surged due to their role in developing small-molecule therapeutics and functional materials. Researchers are particularly intrigued by its potential as a pharmacophore or intermediate in the synthesis of anti-inflammatory or neuroprotective agents. The compound's CAS No. 2248364-67-0 is frequently searched in academic databases, reflecting its growing relevance in medicinal chemistry and organic synthesis.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate typically involves multi-step reactions, including esterification and cyclization processes. Its carboxylate group offers opportunities for further derivatization, enabling the creation of libraries of analogs for structure-activity relationship (SAR) studies. This adaptability aligns with current trends in high-throughput screening and fragment-based drug discovery, where modular compounds are highly valued.

From a material science perspective, the isoindole-1,3-dione core of this compound is known for its electron-accepting properties, making it a candidate for organic semiconductors or photovoltaic materials. The integration of the phenyloxolane moiety could further enhance its solubility and processability, addressing common challenges in organic electronics. These attributes resonate with the increasing focus on sustainable materials and green chemistry.

Analytical characterization of CAS No. 2248364-67-0 often employs techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its purity and structural integrity. The compound's thermal stability and crystallinity are also critical parameters for industrial applications, particularly in formulation development.

In summary, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-oxo-5-phenyloxolane-3-carboxylate represents a compelling case study in the intersection of pharmaceutical innovation and advanced materials. Its dual functionality and modular design cater to contemporary research priorities, including precision medicine and renewable energy technologies. As interest in multifunctional compounds grows, this molecule is poised to remain a focal point in both academic and industrial settings.

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